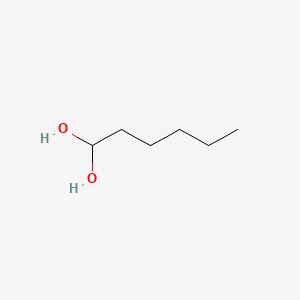

Hexanediol

Cat. No. B3050542

Key on ui cas rn:

26762-52-7

M. Wt: 118.17 g/mol

InChI Key: ACCCMOQWYVYDOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05561218

Procedure details

First, dimethyl terephthalate and 1,4-butanediol (the latter in an excess of 5-60, preferably 10-45, mol are reacted with one another at from 150° to 220° C. at from 0.7 to 1.5 bar for from 30 to 90, preferably from 40 to 70, minutes, transesterification taking place and the methanol formed, together with excess butanediol and small amounts of oligomeric and polymeric compounds and residual amounts of dimethyl terephthalate, being transferred with the vapors to a column into which a liquid residue containing dihydroxy compounds, as obtained, for example, in the distillation of 1,4-butanediol or 1,6-hexanediol, is simultaneously introduced. The composition of the residue is not subject per se to any particular restriction, provided that it is in liquid form and no compounds which interfere with the separation in the column are present. This is generally the case for the residues described, which are obtained from the distillation of butanediol and hexanediol.

[Compound]

Name

dihydroxy

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1](O)[CH2:2][CH2:3][CH2:4][OH:5].[CH2:7](O)[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13]>>[CH:4]([OH:5])([OH:13])[CH2:3][CH2:2][CH3:1].[CH:12]([OH:13])([OH:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH3:7]

|

Inputs

Step One

[Compound]

|

Name

|

dihydroxy

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCO)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCO)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is simultaneously introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided that it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no compounds which interfere with the separation in the column

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC)(O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |